molecular formula C6H4Br2FN B12832713 2,5-Dibromo-3-fluoro-4-methylpyridine

2,5-Dibromo-3-fluoro-4-methylpyridine

Cat. No.: B12832713
M. Wt: 268.91 g/mol
InChI Key: UWUKAWBQXOWSMP-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluoro-4-methylpyridine is a heterocyclic compound with the chemical formula C6H4Br2FN. It belongs to the pyridine family and contains bromine, fluorine, and methyl substituents on the pyridine ring. This compound exhibits interesting properties due to its unique combination of halogens and fluorine.

Preparation Methods

The synthesis of 2,5-dibromo-3-fluoro-4-methylpyridine involves several steps. Notably, an optimized strategy starting from 2-fluoro-4-methylpyridine has been reported, resulting in a significantly improved overall yield compared to previous methods . The key steps include bromination and fluorination reactions. Here’s a summary:

  • Bromination: : 2-fluoro-4-methylpyridine is brominated to form 2,5-dibromo-4-methylpyridine. The bromination can occur at the 2-position or the 5-position, resulting in the desired compound.

  • Fluorination: : The brominated intermediate is then fluorinated to introduce the fluorine atom at the 3-position, yielding this compound.

Chemical Reactions Analysis

2,5-Dibromo-3-fluoro-4-methylpyridine can participate in various chemical reactions:

  • Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include strong bases or nucleophiles.

  • Oxidation/Reduction Reactions: : The methyl group can be oxidized or reduced under appropriate conditions.

  • Major Products: : The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with different substituents.

Scientific Research Applications

This compound finds applications in several fields:

  • Medicinal Chemistry: : Researchers explore its potential as a scaffold for designing kinase inhibitors or other bioactive molecules.

  • Agrochemicals: : It may serve as a building block for developing new pesticides or herbicides.

  • Materials Science: : Its unique structure could be useful in designing functional materials.

Mechanism of Action

The exact mechanism by which 2,5-dibromo-3-fluoro-4-methylpyridine exerts its effects depends on its specific application. For kinase inhibitors, it likely interacts with the ATP-binding site of the target kinase, disrupting its activity.

Comparison with Similar Compounds

While there are related pyridine derivatives, the combination of two bromine atoms, one fluorine atom, and a methyl group in this compound makes it distinct. Similar compounds include 2,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine .

Properties

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

2,5-dibromo-3-fluoro-4-methylpyridine

InChI

InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3

InChI Key

UWUKAWBQXOWSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)Br)F

Origin of Product

United States

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